N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-pyrazin-2-ylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves intricate steps, including condensation reactions, nitrations, and Hofmann rearrangements, as seen in the synthesis of related compounds. For example, the synthesis of similar nitrogen-rich compounds involves multiple steps, including condensation, nitrations, and specific rearrangements to achieve the desired molecular structure (Kormanov et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to our target molecule is determined using techniques like X-ray diffraction and NMR. These methods provide insights into the compound's stereochemistry and conformations. A detailed structural analysis of a related compound was conducted, revealing the coplanarity of pyrimidine and pyrazolyl rings and highlighting the importance of hydrogen bonding in stabilizing the molecular structure (Liu et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like the target molecule can involve nitrene formation, ring expansions, and the creation of nitrile ylides. These reactions are essential for understanding the molecule's reactivity and potential transformations. A study discussed the photolysis of related compounds, leading to ring expansions and the formation of nitrile ylides, showcasing the complex chemical behavior of these molecules (Addicott et al., 2002).
Physical Properties Analysis
Physical properties such as crystallinity, melting points, and thermal stability are crucial for understanding how the compound behaves under different conditions. The physical properties of related compounds, like high densities and thermal stabilities, are determined through methods like X-ray diffraction and thermal analysis, providing valuable data for applications and further studies (Pan et al., 2007).
Chemical Properties Analysis
The chemical properties analysis focuses on the molecule's reactivity, stability, and interaction with various reagents. Studies on related molecules have detailed their synthesis, reactivity, and the formation of derivatives through cycloaddition reactions and other synthetic pathways, highlighting the versatility and potential applications of these compounds in various fields (Ma et al., 2013).
properties
IUPAC Name |
N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-3-pyrazin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-6-14(23-20-11)7-12-9-22-10-15(12)19-16(21)3-2-13-8-17-4-5-18-13/h4-6,8,12,15H,2-3,7,9-10H2,1H3,(H,19,21)/t12-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYVHNNIYKJBBV-DOMZBBRYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)CCC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)CCC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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